molecular formula C18H31Br B12101141 (3Z,6Z,9Z)-18-bromooctadeca-3,6,9-triene

(3Z,6Z,9Z)-18-bromooctadeca-3,6,9-triene

Cat. No.: B12101141
M. Wt: 327.3 g/mol
InChI Key: MTVBMWGRNUSRMU-PDBXOOCHSA-N
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Description

3,6,9-Octadecatriene, 18-bromo-, (3Z,6Z,9Z)- is a compound that belongs to the class of unsaturated hydrocarbons. It is characterized by the presence of three double bonds at the 3rd, 6th, and 9th positions, and a bromine atom attached to the 18th carbon. This compound is known for its role in the pheromone blend of certain moth species, such as the winter moth, Erannis bajaria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9-Octadecatriene, 18-bromo-, (3Z,6Z,9Z)- typically involves the use of deuterium-labeled precursors. The process begins with α-linolenic acid, which undergoes chain elongation to form 11Z,14Z,17Z-20:acid. This intermediate is then shortened by α-oxidation to yield 10Z,13Z,16Z-19:acid. Finally, this acid is reduced to an aldehyde and decarbonylated or decarboxylated to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production by optimizing reaction conditions and using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

3,6,9-Octadecatriene, 18-bromo-, (3Z,6Z,9Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated hydrocarbons.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

3,6,9-Octadecatriene, 18-bromo-, (3Z,6Z,9Z)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6,9-Octadecatriene, 18-bromo-, (3Z,6Z,9Z)- involves its interaction with specific molecular targets, such as receptors in the pheromone detection pathways of insects. The compound binds to these receptors, triggering a cascade of biochemical events that result in the desired physiological response, such as attracting conspecific males .

Comparison with Similar Compounds

Similar Compounds

    3,6,9-Octadecatriene, (3Z,6Z,9Z)-: Lacks the bromine atom at the 18th position.

    3,6,9-Nonadecatriene, (3Z,6Z,9Z)-: Similar structure but with an additional carbon atom.

Uniqueness

3,6,9-Octadecatriene, 18-bromo-, (3Z,6Z,9Z)- is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its non-brominated counterparts .

Properties

Molecular Formula

C18H31Br

Molecular Weight

327.3 g/mol

IUPAC Name

(3Z,6Z,9Z)-18-bromooctadeca-3,6,9-triene

InChI

InChI=1S/C18H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,6-7,9-10H,2,5,8,11-18H2,1H3/b4-3-,7-6-,10-9-

InChI Key

MTVBMWGRNUSRMU-PDBXOOCHSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCCBr

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCCBr

Origin of Product

United States

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